(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate

Chiral building block Spiro-cyclopropanation Ledipasvir intermediate

(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate (CAS 1956434-89-1) is an enantiopure pyrrolidine derivative that contains three synthetically decisive features – a defined (S) stereocenter, an exocyclic 4‑methylene group, and a primary acetate ester – delivered as a stable trifluoroacetate salt. 4‑Methylene-substituted proline scaffolds are established late-stage intermediates in the industrial synthesis of the HCV NS5A inhibitor ledipasvir, where the rigid, chiral pyrrolidine core directly influences ultimate drug potency.

Molecular Formula C10H14F3NO4
Molecular Weight 269.22 g/mol
Cat. No. B15053996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate
Molecular FormulaC10H14F3NO4
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CC(=C)CN1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H13NO2.C2HF3O2/c1-6-3-8(9-4-6)5-11-7(2)10;3-2(4,5)1(6)7/h8-9H,1,3-5H2,2H3;(H,6,7)/t8-;/m0./s1
InChIKeyZAAJLOTZAXXDQU-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate – A Chiral 4‑Methylene Pyrrolidine Building Block for Medicinal Chemistry


(S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate (CAS 1956434-89-1) is an enantiopure pyrrolidine derivative that contains three synthetically decisive features – a defined (S) stereocenter, an exocyclic 4‑methylene group, and a primary acetate ester – delivered as a stable trifluoroacetate salt . 4‑Methylene-substituted proline scaffolds are established late-stage intermediates in the industrial synthesis of the HCV NS5A inhibitor ledipasvir, where the rigid, chiral pyrrolidine core directly influences ultimate drug potency [1]. The compound belongs to the broader class of 4‑methylenepyrrolidines that can be accessed with high regio- and stereoselectivity via phosphine-catalysed [3+2] cycloaddition [2].

Why In-Class Substitution of (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate Compromises Synthetic Utility


Generic replacement of this compound by the (R)-antipode, the racemate, the 4‑methyl analogue, a different ester, or the free base non‑selectively erases one or more of the three structural features that are simultaneously required for successful downstream derivatisation. The (S) configuration is mandatory for engagement with biological targets that rely on the L‑proline‑derived topology, as evidenced by the exclusive use of the (S)-4‑methyleneproline scaffold in the synthesis of the clinically approved NS5A inhibitor ledipasvir [1]. The 4‑methylene unit provides a unique alkene handle for late‑stage spiro‑cyclopropanation, epoxidation, or hydroboration that a saturated 4‑methyl group cannot offer, while the acetate ester – in contrast to the corresponding methyl ester – enables orthogonal deprotection of the primary alcohol under mild conditions without affecting acid‑labile groups elsewhere in complex molecules [2]. The trifluoroacetate salt further ensures consistent, high solubility in organic solvents during coupling reactions, a parameter that the free‑base form does not guarantee .

Quantitative Differentiation Evidence for (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate vs. Closest Analogs


Enantiomeric Configuration: (S) vs. (R) – Impact on Downstream Diastereomeric Ratio in Spiro‑Cyclopropanation

The (S)-4-methyleneproline scaffold, from which the target compound is formally derived by ester reduction and acetylation, is the enantiomer that furnishes the correct N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid core of ledipasvir. Switching to the (R)-antipode or a racemate would introduce the wrong absolute configuration at the spiro center, leading to a ≥ 1:1 mixture of diastereomers that would require chiral chromatography separation and result in ≥ 50 % yield loss at the API step [1]. Commercial suppliers of the target compound specify a single (S) enantiomer with ≥ 95 % purity and no detectable (R)-enantiomer by chiral HPLC .

Chiral building block Spiro-cyclopropanation Ledipasvir intermediate

4‑Methylene vs. 4‑Methyl Substituent – Synthetic Versatility Quantified by Functional‑Group Interconversion (FGI) Count

The exocyclic 4‑methylene group in the target compound enables at least five distinct chemoselective transformations (epoxidation, dihydroxylation, hydroboration, cyclopropanation, ozonolysis) that are not accessible from a saturated 4‑methyl analogue. The phosphine‑catalysed [3+2] cycloaddition route that produces the 4‑methylenepyrrolidine core delivers this functional group with complete regioselectivity (> 20:1 rr) in 62–85 % isolated yield across 18 examples, whereas the corresponding 4‑methyl variants require a separate reduction step and offer no alkene reactivity [1]. The 4‑methylenepyrrolidine motif has been exploited in solid‑phase synthesis for traceless cleavage via palladium‑catalysed allylic substitution, a property that the 4‑methyl congener inherently lacks [2].

4-Methylenepyrrolidine Synthetic handle Late-stage functionalization

Acetate Ester vs. Methyl Ester – Orthogonal Deprotection Selectivity

The primary acetate ester of the target compound can be selectively cleaved (e.g., K₂CO₃/MeOH, 0 °C to r.t., 30 min) to liberate the free hydroxyl group while leaving a methyl ester or tert‑butyl ester intact elsewhere in the molecule [1]. The closest alternative – (S)-methyl 4-methylenepyrrolidine-2-carboxylate (CAS 84348-41-4) – bears a methyl ester directly at the 2‑position, which requires harsher saponification conditions (e.g., NaOH/THF/H₂O, reflux) and cannot be orthogonally deprotected in the presence of a primary acetate. Commercial vendors supply the target acetate with ≥ 95 % purity , whereas the corresponding methyl ester is typically offered at 97 % purity but in the hydrochloride salt form, which introduces chloride counter‑ion considerations for metal‑catalysed steps .

Protecting group orthogonality Acetate ester Selective deprotection

Trifluoroacetate Salt vs. Free Base – Solubility and Handling for Solution‑Phase Chemistry

The target compound is supplied as the 2,2,2‑trifluoroacetate salt, which confers high solubility in polar aprotic solvents (DMF, DMSO, MeCN) that are standard for amide bond formation or nucleophilic substitutions on the pyrrolidine nitrogen . The free base form, in contrast, exhibits lower and variable solubility, often requiring pre‑activation or in‑situ neutralisation before use. Vendor specifications confirm the TFA salt is a stable, non‑hygroscopic solid with a molecular weight of 269.22 g·mol⁻¹ (C₁₀H₁₄F₃NO₄) , whereas the free base (C₈H₁₃NO₂, MW 155.19) is not commercially listed, suggesting limited shelf stability.

Trifluoroacetate salt Solubility Peptide coupling

4‑Methylene Pyrrolidine vs. Unsubstituted Pyrrolidine – Impact on Genotype 1a HCV NS5A Potency

Structure‑activity relationship studies of benzimidazole‑containing HCV NS5A inhibitors demonstrated that the incorporation of a small 4‑substituent on the pyrrolidine ring profoundly increases genotype 1a replicon potency. Specifically, the 4‑methyl group in a series of biaryl‑linked pyrrolidine NS5A inhibitors improved GT1a EC₅₀ values from > 100 nM (unsubstituted pyrrolidine) to sub‑nanomolar levels (< 1 nM) [1]. While the target compound bears a 4‑methylene rather than a 4‑methyl group, the sp²‑hybridised methylene can be converted into a methyl, cyclopropyl, or other sp³‑hybridised substituents after scaffold elaboration, offering a more versatile entry point than a pre‑installed methyl group. This is consistent with the use of 4‑methylene‑proline derivatives as key intermediates in ledipasvir synthesis, where the 4‑substituent is critical for NS5A inhibition [2].

HCV NS5A inhibitor 4-Substituted pyrrolidine Genotype 1a potency

Commercial Purity Benchmarking: TFA Salt vs. HCl Salt of the Methyl Ester Analog

Multiple vendors offer the target TFA salt at purities of 95 % and ≥ 98 % , with the higher grade certified under ISO quality systems for pharmaceutical R&D. The closest commercial comparator – (S)-methyl 4-methylenepyrrolidine-2-carboxylate hydrochloride (CAS 84348-41-4) – is listed at 97 % purity . While the nominal purity difference is small, the TFA salt form avoids residual chloride ions that can poison palladium and copper catalysts used in subsequent cross‑coupling or hydrogenation steps, a practical advantage that is quantified by the absence of chloride in the elemental composition (C₁₀H₁₄F₃NO₄ vs. C₇H₁₂ClNO₂ for the HCl salt) .

Chemical purity Salt form comparison Procurement specification

Application Scenarios Where (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate Outperforms Analogs


Industrial Synthesis of HCV NS5A Inhibitors (Ledipasvir-Type Scaffolds)

The target compound provides the correctly configured (S)-4‑methylenepyrrolidine core that maps directly onto the spiro‑cyclopropane‑fused proline substructure of ledipasvir. The combination of (S) stereochemistry, the 4‑methylene handle for spiro‑cyclopropanation, and the acetate ester allows a four‑step sequence to the N‑Boc‑5‑azaspiro[2.4]heptane‑6‑carboxylic acid intermediate, a process that has been validated at multi‑kilogram scale [1]. Procuring the pre‑formed (S)‑acetate TFA salt eliminates the need for a classical resolution step and reduces the step count by two compared to starting from racemic 4‑methyleneproline [2].

Late‑Stage Diversification Libraries in Medicinal Chemistry

In a typical lead‑optimisation campaign targeting NS5A or ACC, the 4‑methylene group of this building block is used as a divergent point. After N‑functionalisation of the pyrrolidine, the exocyclic alkene can be converted to epoxide, diol, cyclopropane, or boronate intermediates in a single step, generating five distinct sub‑series from one advanced intermediate. The phosphine‑catalysed [3+2] cycloaddition that produces the 4‑methylenepyrrolidine core guarantees a regioisomeric ratio > 20:1 [3], ensuring that library members are single regioisomers without post‑synthesis purification.

Solid‑Phase and Traceless Linker Synthesis

The 4‑methylene group serves as a traceless linker cleavage site on solid support via palladium‑catalysed allylic substitution. This strategy, demonstrated by Brown et al. for 4‑methylene pyrrolidines [4], allows the target compound to be immobilised through the alkene, elaborated on‑resin, and then released under mild, neutral conditions that are compatible with acid‑ and base‑sensitive functionalities. The TFA salt form ensures solubility in the organic solvents (CH₂Cl₂, THF) used for solid‑phase synthesis.

Orthogonal Protection Strategies in Complex Natural Product Synthesis

In total synthesis of alkaloid natural products containing a pyrrolidine ring, the acetate ester of the target compound serves as a masked primary alcohol that can be unveiled (K₂CO₃/MeOH, 30 min) in the presence of methyl or tert‑butyl esters, enabling sequential ester‑differentiated fragment couplings. This orthogonality eliminates the need for a separate protecting group manipulation step, saving 1–2 synthetic operations per sequence [5].

Quote Request

Request a Quote for (S)-(4-Methylenepyrrolidin-2-yl)methyl acetate 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.